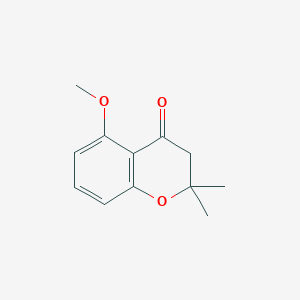
5-Methoxy-2,2-dimethylchroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2,2-dimethylchroman-4-one, also known as SYN-DONE, is a novel molecule of interest in synthetic organic chemistry due to its versatile pharmacological properties. It is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone .
Molecular Structure Analysis
The molecular formula of this compound is C12H14O3 . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .Chemical Reactions Analysis
Chroman-4-one is one of the most important heterobicyclic moieties existing in natural compounds as polyphenols and as synthetic compounds . It is associated with diverse biological activities .Physical And Chemical Properties Analysis
The molecular weight of this compound is 206.24 . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 5-Methoxy-2,2-dimethylchroman-4-one has been studied for its synthesis and chemical reactions. For instance, 2,2-Dimethyl-3,4-epoxychroman was transformed into 2,2-dimethylchroman-3-one, which underwent various chemical reactions, including ethoxycarbonylation and reactions with hydrazine to produce pyrazolidinone and pyrazolinone derivatives (Anastasis & Brown, 1983). Additionally, reactions of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-one resulted in the formation of 4-chlorochromene derivatives, highlighting its potential in organic synthesis (Brown, Marcus, & Anastasis, 1985).
Biological Activity and Potential Applications
- Chromones, including this compound derivatives, have been isolated from natural sources like the stems of Cassia fistula, showing potential anti-tobacco mosaic virus activities (Li et al., 2014). This indicates a potential application in the field of plant protection and virology.
- Compounds structurally related to this compound have been evaluated for their inhibition of the peroxidase-catalyzed oxidation of indole-3-acetic acid, suggesting potential use in understanding plant physiology and development (Lee, Starratt, Jevnikar, & Stoessl, 1980).
Chemical-Epigenetic Studies
- New compounds structurally related to this compound were discovered in a chemical-epigenetic culture of Aspergillus terreus, illustrating the potential of chemical-epigenetic methods in enhancing chemodiversity and identifying novel bioactive compounds (Sun et al., 2018).
Structural and Theoretical Studies
- The molecular structure and theoretical aspects of compounds related to this compound have been studied, contributing to the understanding of their chemical properties and potential applications in various fields, including materials science and drug design (Małecka, Massa, Harms, & Budzisz, 2005).
Medicinal Chemistry and Drug Design
- The synthesis and modification of this compound derivatives have implications in medicinal chemistry, where they can be used as building blocks for the development of new therapeutic agents. For example, these compounds have been used in the synthesis of potential anti-HIV agents, showcasing their importance in drug discovery (Rao, Gaitonde, Prakash, & Rao, 1994).
Mécanisme D'action
Target of Action
Chromanone analogs, which include 5-methoxy-2,2-dimethylchroman-4-one, have been associated with diverse biological activities .
Mode of Action
Chromanone analogs are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Chromanone analogs have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Chromanone analogs have been associated with various biological activities, including anticancer, anti-inflammatory, and antiviral activities .
Action Environment
It is known that the production of reactive oxygen species (ros) and suppression of antioxidants due to environmental and endogenous factors can result in an imbalance of oxidative-antioxidant systems .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methoxy-2,2-dimethyl-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-8(13)11-9(14-3)5-4-6-10(11)15-12/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFBDXQSHYXJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2471979.png)

![N-(2-morpholinoethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2471985.png)
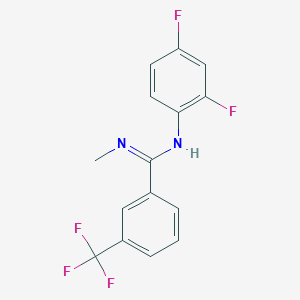
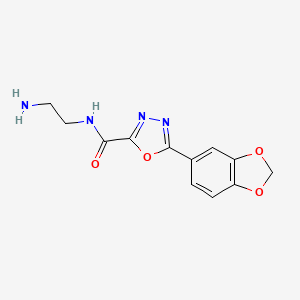
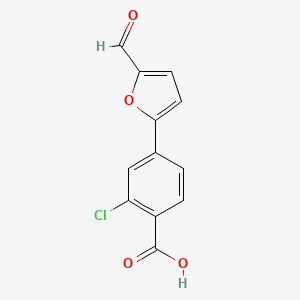

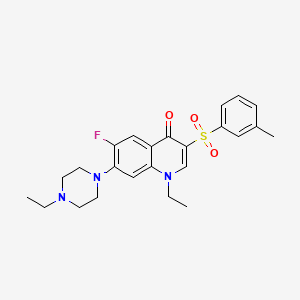
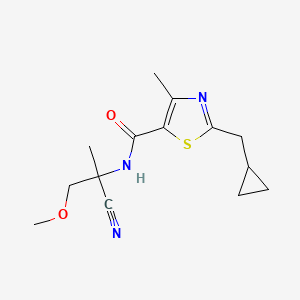
![2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2471995.png)
![(E)-N-(6-(N-propylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2471997.png)
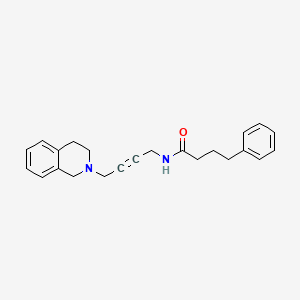
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2472000.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2472002.png)